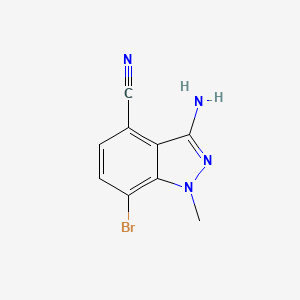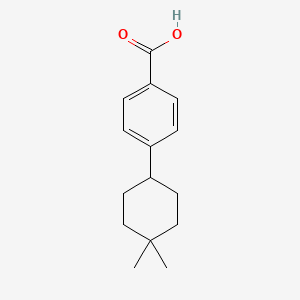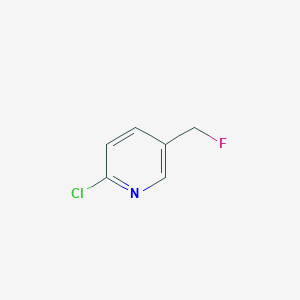
2-Chloro-5-(fluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(fluoromethyl)pyridine is an organic compound with the molecular formula C6H5ClFN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by chlorine and fluoromethyl groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(fluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-methylpyridine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of solid triphosgene or diphosgene as chlorinating agents can also reduce the environmental impact by minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(fluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The fluoromethyl group can be oxidized to form corresponding carboxylic acids or reduced to form methyl derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-amino-5-(fluoromethyl)pyridine.
Oxidation: Formation of 2-chloro-5-(fluoromethyl)benzoic acid.
Reduction: Formation of 2-chloro-5-methylpyridine.
Applications De Recherche Scientifique
2-Chloro-5-(fluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(fluoromethyl)pyridine depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the fluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, which significantly alters its chemical properties and reactivity.
Uniqueness
2-Chloro-5-(fluoromethyl)pyridine is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials with specific properties .
Propriétés
Formule moléculaire |
C6H5ClFN |
|---|---|
Poids moléculaire |
145.56 g/mol |
Nom IUPAC |
2-chloro-5-(fluoromethyl)pyridine |
InChI |
InChI=1S/C6H5ClFN/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3H2 |
Clé InChI |
BXQQDOSRRXETJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CF)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12840191.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B12840193.png)
![Ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12840194.png)
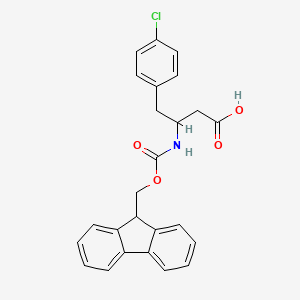
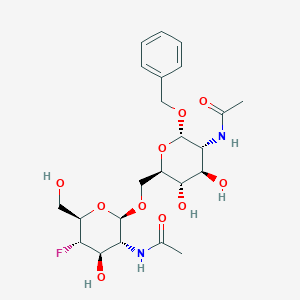

![3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12840216.png)

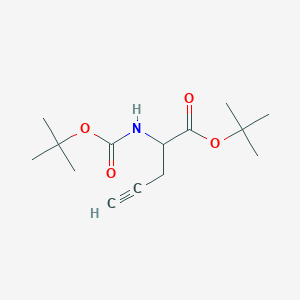
![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)
![3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)
